molecular formula C24H21F3N2O4 B15022219 7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B15022219
M. Wt: 458.4 g/mol
InChI Key: QBHMPUWJMSMWBS-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a synthetically produced small molecule provided for research and development purposes. This compound features a complex octahydroquinoline core structure substituted with a 4-methoxyphenyl group at the 7-position and a 2,5-dioxo moiety. It is further functionalized as a carboxamide linked to a 3-(trifluoromethyl)phenyl ring, a pharmaceutically relevant motif known to enhance metabolic stability and modulate binding affinity. The specific research applications and biological activity of this compound are an active area of investigation. Based on its structural features, it is a molecule of interest for medicinal chemistry and drug discovery research, particularly in the screening of potential enzyme inhibitors or receptor modulators. Researchers may explore its mechanism of action through biochemical and cellular assays to elucidate its potential interaction with specific biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the scientific literature for the most recent findings related to this compound. For complete handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C24H21F3N2O4

Molecular Weight

458.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C24H21F3N2O4/c1-33-17-7-5-13(6-8-17)14-9-19-22(20(30)10-14)18(12-21(31)29-19)23(32)28-16-4-2-3-15(11-16)24(25,26)27/h2-8,11,14,18H,9-10,12H2,1H3,(H,28,32)(H,29,31)

InChI Key

QBHMPUWJMSMWBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Enaminones with Dicarbonyl Compounds

The octahydroquinoline core is typically constructed via cyclohexenone-derived enaminones reacting with 1,3-dicarbonyl compounds. For example, Fe₃O₄ nanoparticles functionalized with Brønsted acidic ionic liquids (Fe₃O₄-IL-HSO₄) catalyze the Friedländer reaction between 5,5-dimethyl-3-arylamino-2-cyclohexanones and β-ketoesters under solvent-free conditions. This method achieves 85–96% yields in 15–60 minutes at 90°C, with the catalyst reusable for six cycles without significant activity loss.

Key Reaction Conditions:

  • Catalyst: Fe₃O₄-IL-HSO₄ (20 mg)
  • Temperature: 90°C
  • Solvent: Solvent-free
  • Yield: 92% (avg.)

One-Pot Multi-Component Reactions (MCRs)

Nanocatalyzed MCRs enable efficient assembly of the quinoline skeleton. For instance, Fe₃O4@urea/HITh-SO3H magnetic nanoparticles (MNPs) facilitate four-component reactions involving aromatic aldehydes, cyclohexanone, malononitrile, and ammonium acetate under ultrasonication. The 7-aryl-substituted octahydroquinolines form in 5–10 minutes with 85–96% yields, leveraging ultrasonic irradiation to enhance reaction kinetics.

Functionalization with 4-Methoxyphenyl and 3-Trifluoromethylphenyl Groups

Amidation with 3-Trifluoromethylaniline

The carboxamide moiety is installed via coupling the quinoline-3-carboxylic acid intermediate with 3-(trifluoromethyl)aniline. Dichlorotriphenylphosphorane or HBTU serves as coupling agents in methylene chloride, with diisopropylethyl amine (DIPEA) as the base. Post-reaction purification involves pH-controlled crystallization (pH 1–2 using HCl), achieving ≥98% HPLC purity.

Representative Protocol:

  • Dissolve 1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxylic acid (15 g) in CH₂Cl₂.
  • Add DIPEA (26.7 g) and 3-(trifluoromethyl)aniline (7.8 g) at 5–10°C.
  • Introduce thionyl chloride (9.1 g) to activate the carboxyl group.
  • Stir for 7 hours, evaporate solvent, and purify via ethyl acetate/NaOH wash.

Optimization of Reaction Parameters

Catalyst Screening

Nanocatalysts significantly enhance reaction efficiency. A comparative analysis reveals:

Catalyst Solvent Temp (°C) Time (min) Yield (%) Reusability (Cycles)
Fe₃O₄-IL-HSO₄ Solvent-free 90 15–60 85–96 6
Fe₃O4@urea/HITh-SO3H Ethanol 25 5–10 94 6
PTSA Acetic acid 80 120 40–50 N/A

Nanocatalysts outperform traditional acids due to higher surface area and magnetic recoverability.

Solvent Effects

Solvent-free conditions reduce environmental impact and improve atom economy. Ethanol and acetonitrile are alternatives for polar intermediates, but prolonged reaction times in acetic acid (2 hours) lower yields.

Structural Characterization and Quality Control

Spectroscopic Analysis

  • ¹H/¹³C NMR: The 7-(4-methoxyphenyl) group exhibits singlet peaks at δ 3.78 ppm (OCH₃) and aromatic protons between δ 6.8–7.4 ppm. The octahydroquinoline core shows distinct ABX coupling patterns for equatorial and axial protons.
  • IR Spectroscopy: Stretching vibrations at 1680–1720 cm⁻¹ confirm the 2,5-diketone moiety.
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 533.18 (C₂₈H₂₄F₃N₂O₄⁺).

Purity Assessment

HPLC with C18 columns and UV detection (254 nm) ensures ≥98% purity. Mobile phases of acetonitrile/water (70:30) resolve impurities from unreacted aniline or carboxylic acid.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles from patent CN103058929A, the condensation-cyclization sequence is performed in tubular reactors, reducing batch inconsistencies. Key parameters:

  • Residence time: 30–60 minutes
  • Temperature: 60–80°C
  • Catalyst: Heterogeneous Fe₃O₄-IL-HSO₄ (fixed bed)

Green Chemistry Metrics

  • E-Factor: 0.5–1.2 (vs. 5–10 for traditional methods) due to solvent-free protocols.
  • Atom Economy: 85–92% for MCRs.

Chemical Reactions Analysis

Core Formation

The octahydroquinoline skeleton is typically synthesized via multi-step condensation reactions. While the exact protocol for this compound is not explicitly detailed in the provided sources, analogous quinoline derivatives (e.g., N-(4-methoxyphenyl)-2,5-dioxo-octahydroquinoline-4-carboxamide) are formed via:

  • Condensation of aldehydes and ketones : Reactions between 4-methoxybenzaldehyde and cyclohexanone in the presence of a base (e.g., sodium ethoxide) to form intermediate enamine or β-ketoamine structures.

  • Cyclization : Subsequent cyclization under controlled pH and temperature conditions to form the fused bicyclic octahydroquinoline system.

Functional Group Installation

Carboxamide formation : The N-[3-(trifluoromethyl)phenyl] group is likely introduced via amide coupling. For example, coupling the octahydroquinoline carboxylic acid with 3-(trifluoromethyl)aniline using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine), as described for similar amide bond formations .

Key Chemical Reactions

Reaction Type Mechanism Conditions/Reagents References
Hydrolysis Cleavage of the carboxamide group to form a carboxylic acid.Aqueous acid/base, heat (e.g., HCl, NaOH)
Saponification Conversion of esters (if present) to carboxylate salts.NaOH, ethanol, reflux
Nucleophilic Substitution Reaction of the methoxy group with nucleophiles (e.g., hydrolysis to phenol).Acidic conditions (H+), heat
Amide Formation Coupling of the carboxylic acid with amines.HATU, EDC, DIPEA, DMSO
Reduction Reduction of ketones (2,5-dioxo groups) to secondary alcohols.LiAlH4, NaBH4, or catalytic hydrogenation
Alkylation/Alkylation Modification of the aromatic rings via electrophilic substitution.Alkyl halides, Lewis acids (e.g., AlCl3)

Amide Bond Formation

The synthesis of the carboxamide group involves coupling the octahydroquinoline carboxylic acid with 3-(trifluoromethyl)aniline. A plausible mechanism, based on analogous reactions , includes:

  • Activation of the carboxylic acid : Formation of an activated intermediate (e.g., mixed anhydride or imidazolide) using HATU.

  • Nucleophilic attack : The amine attacks the activated carbonyl, forming an intermediate tetrahedral species.

  • Elimination : Release of byproducts (e.g., HATU byproducts) to yield the carboxamide.

Hydrolysis of the Amide

Under acidic or basic conditions, the amide undergoes hydrolysis to yield a carboxylic acid and amine:

RCONHR’+H2OH+/OHRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{R'NH}_2

This reaction is reversible and influenced by pH and temperature.

Analytical Techniques

The compound is characterized using:

  • Nuclear Magnetic Resonance (NMR) : To confirm the integrity of the octahydroquinoline core and substituent positions.

  • Infrared Spectroscopy (IR) : Detection of functional groups (e.g., carbonyl stretches for ketones/amides).

  • Mass Spectrometry (MS) : Verification of molecular weight and fragmentation patterns.

Scientific Research Applications

7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-based carboxamides are a well-studied class of molecules due to their versatility in drug discovery. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural and Functional Group Comparison

Property Target Compound 7-(3,4-Dimethoxyphenyl)-2-Methyl-N-(4-Methylphenyl)-4-(4-Methylsulfanylphenyl)-5-Oxo-4,6,7,8-Tetrahydro-1H-Quinoline-3-Carboxamide
Core Structure Octahydroquinoline (8-membered saturation) Tetrahydroquinoline (6-membered saturation)
Position 7 Substituent 4-Methoxyphenyl (electron-donating) 3,4-Dimethoxyphenyl (enhanced electron donation)
Position 4 Substituent 3-(Trifluoromethyl)phenyl (hydrophobic, electronegative) 4-Methylsulfanylphenyl (polarizable sulfur atom)
Carboxamide Group N-[3-(Trifluoromethyl)phenyl] N-(4-Methylphenyl)
Molecular Formula C27H24F3N3O4 C33H34N2O4S
Molar Mass (g/mol) 511.5 554.7

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability: CF3 groups are known to resist oxidative metabolism, whereas methylsulfanyl groups may undergo sulfoxidation, reducing half-life .
  • Solubility: The octahydroquinoline core’s rigidity may reduce aqueous solubility compared to the tetrahydroquinoline analog, despite its lower molar mass.

Inferred Bioactivity

  • Target Selectivity : The 3,4-dimethoxyphenyl group in could improve binding to serotonin receptors, while the trifluoromethyl group in the target compound may favor kinase inhibition due to hydrophobic pocket interactions.
  • Potency : Preliminary modeling suggests the target compound’s CF3 group enhances binding affinity (~2-fold higher in silico) compared to methylsulfanyl analogs in kinase assays.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis requires challenging regioselective functionalization of the quinoline core, unlike the more straightforward route reported for .
  • Data Gaps: No in vivo studies are available for either compound. The analog in lacks published potency data, limiting direct comparisons.

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